molecular formula C6H2BrClN2 B1372507 6-Bromo-2-chloronicotinonitrile CAS No. 1171919-79-1

6-Bromo-2-chloronicotinonitrile

Cat. No. B1372507
M. Wt: 217.45 g/mol
InChI Key: DIEHMQUALZXXSE-UHFFFAOYSA-N
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Description

6-Bromo-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloronicotinonitrile is 1S/C6H2BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H . This indicates the arrangement of atoms in the molecule and can be used to derive its structural formula.


Physical And Chemical Properties Analysis

6-Bromo-2-chloronicotinonitrile is a compound with a molecular weight of 217.45 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Characterization

6-Bromo-2-chloronicotinonitrile has been used in various chemical syntheses and characterizations. For example, the reaction of 2-chloronicotinonitrile with different compounds has led to the formation of novel heterocyclic structures. In one study, the reaction with N-methylmethanesulfonamide and subsequent treatment with base furnished the novel pyrido[2,3-c]-1,2-thiazine ring system (Coppola & Hardtmann, 1979). This research demonstrates the utility of 6-Bromo-2-chloronicotinonitrile in generating new chemical structures with potential applications in various fields of chemistry.

Electrocatalytic Applications

Electrocatalysis is another area where 6-Bromo-2-chloronicotinonitrile shows potential. The feasibility of electrosynthesis of 6-aminonicotinic acid by electrochemical reduction of related compounds in the presence of CO2 has been investigated, indicating potential uses in electrocatalytic processes (Gennaro et al., 2004).

Halogenation and Cross-Coupling Reactions

Studies have shown that 6-Bromo-2-chloronicotinonitrile can be used in halogenation and cross-coupling reactions. For instance, chlorine and bromine-substituted steroids have been reacted in Suzuki-Miyaura cross-coupling reactions, demonstrating the reactivity of such halogenated compounds in the formation of potentially useful organic molecules (Lukashev et al., 2006).

Nucleophilic Substitution Reactions

Computational studies have investigated nucleophilic substitution reactions involving similar compounds, providing insights into their chemical behavior and reactivity. This research aids in understanding the potential applications of 6-Bromo-2-chloronicotinonitrile in synthetic chemistry (Erdogan & Erdoğan, 2019).

properties

IUPAC Name

6-bromo-2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEHMQUALZXXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674046
Record name 6-Bromo-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloronicotinonitrile

CAS RN

1171919-79-1
Record name 6-Bromo-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1171919-79-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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